Conformational Landscape Expansion: 1,4-Diazepane Ring Populates Multiple Energetically Accessible States Versus the Single-Chair Piperazine
The seven-membered 1,4-diazepane ring in the target compound exhibits a multi-conformer conformational ensemble, populating chair (65–75%), twist-chair (20–25%), boat (3–8%), and twist-boat (1–4%) states at 298 K, with a facile chair-to-chair inversion barrier of approximately 2.4 kJ/mol . In contrast, the six-membered piperazine ring in methyl 2-(piperazin-1-yl)pyridine-4-carboxylate (CAS 881382-14-5) is essentially restricted to a single chair conformation . The energy difference between the chair and the next most populated conformer (twist-chair) is only 2.4–4.8 kJ/mol for 1,4-diazepane, versus a much larger gap for piperazine, meaning the diazepane scaffold samples a significantly broader region of conformational space under ambient conditions .
| Evidence Dimension | Conformational population distribution at 298 K |
|---|---|
| Target Compound Data | Chair: 65–75%; Twist-chair: 20–25%; Boat: 3–8%; Twist-boat: 1–4%; Chair-to-chair inversion barrier: ~2.4 kJ/mol |
| Comparator Or Baseline | Piperazine (6-membered analog): single dominant chair conformation; higher inversion barrier |
| Quantified Difference | 1,4-Diazepane accesses 4 distinct conformational states with ≥1% population vs. piperazine's essentially single-state landscape; energy gap to next conformer is 5–10× smaller for diazepane |
| Conditions | Computational studies on related 1,4-diazepane and piperazine systems; conformational energy data from smolecule.com technical datasheet referencing crystallographic and computational analyses |
Why This Matters
Broader conformational sampling directly translates to a higher probability of productive binding interactions with diverse protein targets, making the 1,4-diazepane scaffold strategically preferable when screening against targets with shallow or adaptable binding pockets where piperazine-based libraries have failed to yield hits.
